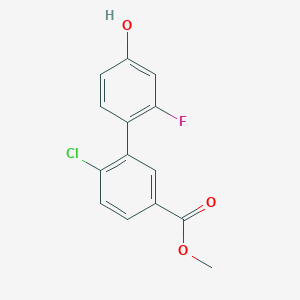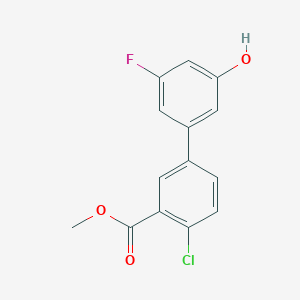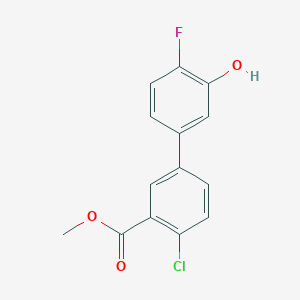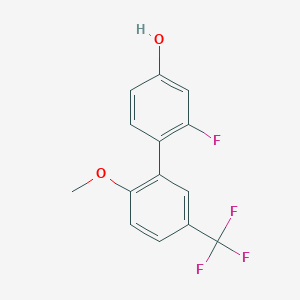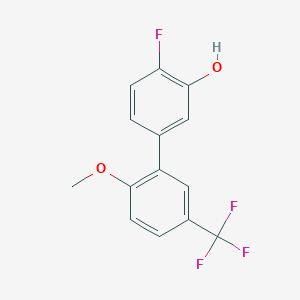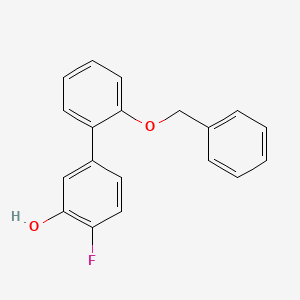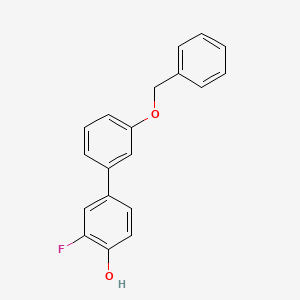
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% (5-BFP-95) is a compound commonly used in research laboratories for a variety of applications. It is a white crystalline solid that is soluble in organic solvents. 5-BFP-95 can be synthesized from readily available starting materials and is used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as indole derivatives and quinoline derivatives. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. In addition, 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% has been used in the synthesis of fluorescent probes for the detection of various biomolecules.
Wirkmechanismus
The mechanism of action of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% is not well understood. However, it is believed that the fluorine atom present in the molecule is responsible for its reactivity. The fluorine atom is electron-withdrawing, which makes it more reactive than other aromatic compounds. This reactivity is the basis for its use in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% are not well understood. However, it is believed that the compound may have some effects on the central nervous system. In particular, it has been suggested that 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% may act as an agonist of the GABA receptor, which is involved in the regulation of neuronal excitability. Further research is needed to better understand the biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a readily available compound and can be synthesized from readily available starting materials. It is also a relatively stable compound and can be stored for long periods of time. However, there are some limitations to the use of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% in laboratory experiments. For example, it is a relatively expensive compound and may not be suitable for large scale synthesis. In addition, it is a relatively reactive compound and may not be suitable for use in some reactions.
Zukünftige Richtungen
There are several future directions for the use of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%. One potential direction is the development of new synthetic methods for the synthesis of various organic compounds using 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% as a starting material. Another potential direction is the development of new fluorescent probes for the detection of various biomolecules using 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% as a starting material. Finally, further research is needed to better understand the biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%.
Synthesemethoden
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% can be synthesized from readily available starting materials. The synthesis begins with the reaction of 2-benzyloxybenzaldehyde with hydrofluoric acid in the presence of anhydrous potassium carbonate to give 5-(2-benzyloxyphenyl)-3-fluorophenol. The reaction is carried out at a temperature of 80-90°C and the reaction mixture is stirred for 2-3 hours. The reaction is then quenched with water and the product is isolated by filtration. The product is then purified by recrystallization from a suitable solvent such as ethanol.
Eigenschaften
IUPAC Name |
3-fluoro-5-(2-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-16-10-15(11-17(21)12-16)18-8-4-5-9-19(18)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHDLJWYYPAEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684573 |
Source


|
| Record name | 2'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-60-4 |
Source


|
| Record name | 2'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
